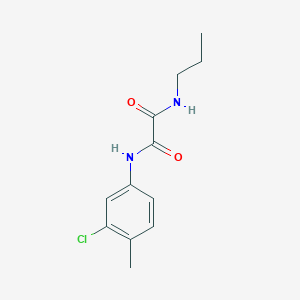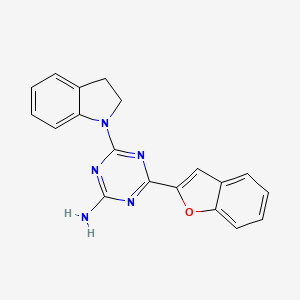
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide, also known as CGP 52432, is a chemical compound that has been extensively studied for its potential applications in research. This compound belongs to the class of amidine compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 acts as a competitive antagonist of the GABAB receptor, which means that it binds to the receptor and prevents the natural ligand, gamma-aminobutyric acid (GABA), from binding. This results in a decrease in the inhibitory effects of the GABAB receptor on neurotransmitter release, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase pain sensitivity in animal models, suggesting that the GABAB receptor plays a role in the regulation of pain perception. N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has also been found to have anticonvulsant effects, indicating that the GABAB receptor is involved in the regulation of seizure activity. Additionally, N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been shown to have anxiolytic and antidepressant effects, suggesting that the GABAB receptor may be involved in the regulation of mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABAB receptor, which allows for precise manipulation of this receptor in experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to the use of N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 in lab experiments. It has been found to have off-target effects on other receptors, which may complicate the interpretation of experimental results. Additionally, the synthesis of N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 is a multi-step process that requires expertise and attention to detail to ensure the purity of the final product.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432. One area of interest is the role of the GABAB receptor in addiction. N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been found to reduce the reinforcing effects of drugs of abuse in animal models, suggesting that the GABAB receptor may be a potential target for the treatment of addiction. Additionally, there is interest in developing more selective GABAB receptor antagonists, which may reduce the off-target effects of N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 and improve its utility in lab experiments and potential therapeutic applications. Finally, there is interest in studying the role of the GABAB receptor in other physiological processes, such as learning and memory, and the potential therapeutic applications of targeting this receptor in these processes.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been extensively studied for its potential applications in research. It has been found to be a potent and selective antagonist of the GABAB receptor, which is a type of G protein-coupled receptor that is involved in the regulation of neurotransmitter release. N-(3-chloro-4-methylphenyl)-N'-propylethanediamide 52432 has been used in research to study the role of the GABAB receptor in various physiological processes, including pain perception, seizure activity, and addiction.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h4-5,7H,3,6H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPNJFDWCXOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)

![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)

![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)

![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
![N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718809.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)
![2,4,5-trichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B4718842.png)